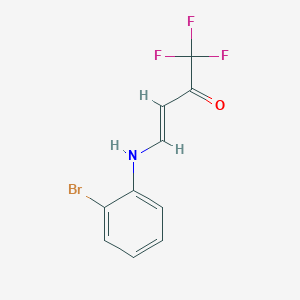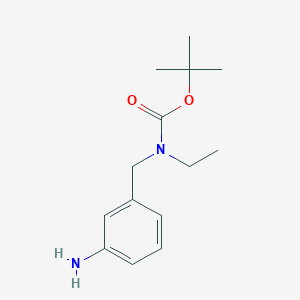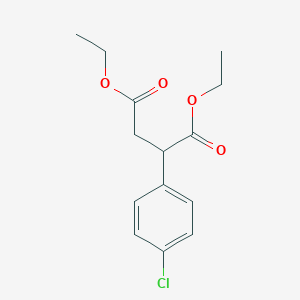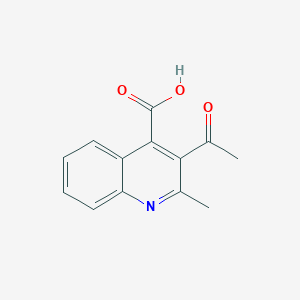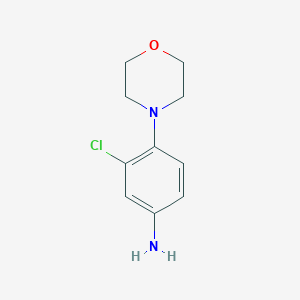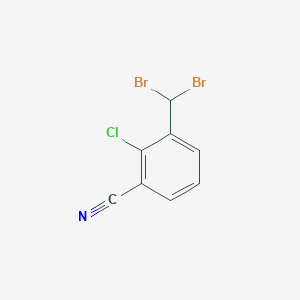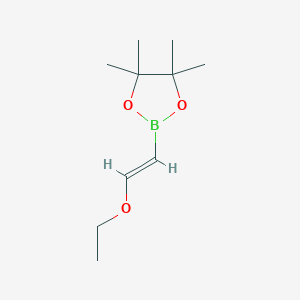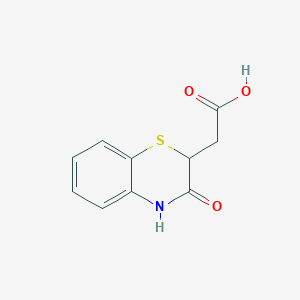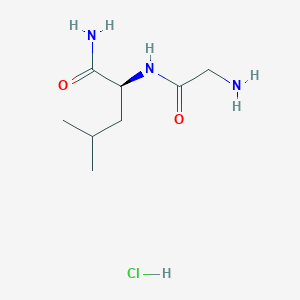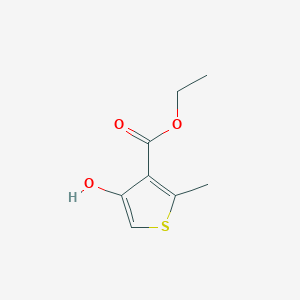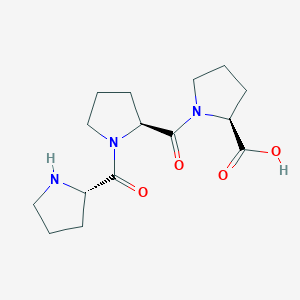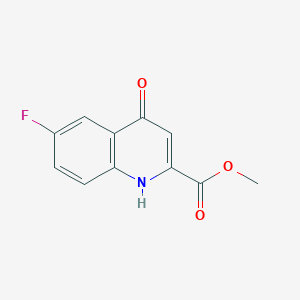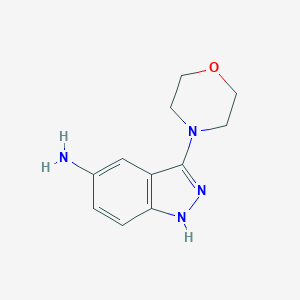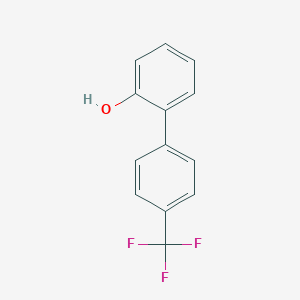
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea (known as BPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
BPU exerts its biological effects by inhibiting the activity of certain enzymes, including protein kinases. BPU binds to the ATP-binding site of these enzymes, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
BPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. BPU has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPU in lab experiments is its ability to selectively inhibit certain enzymes, making it a valuable tool for studying the function of these enzymes. However, one limitation of using BPU is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BPU, including the development of new anticancer agents based on its structure, the investigation of its potential as an antifungal and antibacterial agent, and the development of new drug delivery systems based on its carrier properties. Additionally, further studies are needed to elucidate the mechanism of action of BPU and its potential side effects.
Métodos De Síntesis
There are several methods for synthesizing BPU, including the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a base, or the reaction of 4-bromoaniline with 3-chlorophenyl isocyanate. Another method involves the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a palladium catalyst and a base. These methods have been optimized to produce high yields of BPU with high purity.
Aplicaciones Científicas De Investigación
BPU has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPU has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPU has also been studied for its potential use as an antifungal and antibacterial agent.
In biochemistry, BPU has been used as a tool for studying the function of certain enzymes, such as protein kinases. BPU has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
In pharmacology, BPU has been studied for its potential use as a drug delivery system. BPU has been used as a carrier for various drugs, including anticancer agents, to improve their pharmacokinetic properties and reduce their toxicity.
Propiedades
Número CAS |
13142-09-1 |
|---|---|
Nombre del producto |
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea |
Fórmula molecular |
C13H10BrClN2O |
Peso molecular |
325.59 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Clave InChI |
UKINRRRVXPZMRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
Otros números CAS |
13142-09-1 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



